Triclopyr

Catalog No.
S545826
CAS No.
55335-06-3
M.F
C7H4Cl3NO3
M. Wt
256.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclopyr

CAS Number

55335-06-3

Product Name

Triclopyr

IUPAC Name

2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid

Molecular Formula

C7H4Cl3NO3

Molecular Weight

256.5 g/mol

InChI

InChI=1S/C7H4Cl3NO3/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13/h1H,2H2,(H,12,13)

InChI Key

REEQLXCGVXDJSQ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 440 mg/L at 25 °C
In acetone = 989 g/kg; in 1-octanol = 307 g/kg
In acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/L)
Solubility in water, g/100ml at 25Â °C: 0.04 (none)

Synonyms

2-[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic Acid; [(3,5,6-tTichloro-2-pyridyl)oxy]acetic Acid; 3,5,6-TPA; 3,5,6-Trichloro-2-pyridinyloxyacetic Acid; 3,5,6-Trichloro-2-pyridyloxyacetic Acid; Dowco 233; Garlon; Garlon 2; Garlon 250; Maxim; NSC 190671; R

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl

The exact mass of the compound Triclopyr is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 min water, 440 mg/l at 25 °cin acetone = 989 g/kg; in 1-octanol = 307 g/kgin acetone 581, acetonitrile 92.1, hexane 0.09, toluene 19.2, dichloromethane 24.9, methanol 665, ethyl acetate 271 (all in g/l)solubility in water, g/100ml at 25 °c: 0.04 (none). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190671. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Triclopyr (CAS 55335-06-3) is a synthetic auxin herbicide belonging to the pyridinecarboxylic acid class, primarily utilized for the selective control of woody plants and broadleaf weeds. In procurement and formulation contexts, triclopyr acid serves as the fundamental active ingredient and synthetic precursor for highly tailored commercial herbicides. As a stable crystalline solid with a relatively low baseline water solubility of 430–440 mg/L at 25 °C, it is routinely derivatized into either the highly water-soluble triethylamine (TEA) salt for aquatic and foliar applications, or the oil-soluble butoxyethyl ester (BEE) for basal bark and dormant stem treatments. Its specific binding affinity to plant auxin receptors, combined with a significantly shorter environmental persistence profile compared to older pyridine alternatives, makes it a critical raw material for modern, ecologically sensitive vegetation management portfolios [1].

Substituting triclopyr with older phenoxy herbicides like 2,4-D or closely related pyridinecarboxylic acids like picloram often results in severe performance or environmental compliance failures. While 2,4-D is inexpensive and effective on herbaceous broadleaves, it lacks the necessary phloem mobility and efficacy to reliably control deep-rooted woody perennials and brush, leading to high regrowth rates in forestry and right-of-way applications [1]. Conversely, while picloram offers excellent woody plant control, it is highly mobile in soil and exhibits prolonged environmental persistence, creating severe groundwater contamination risks and restricting rotational planting [2]. Furthermore, attempting to substitute triclopyr acid directly with its esterified form (BEE) in riparian zones will violate environmental regulations due to the ester's extreme toxicity to aquatic organisms, necessitating strict procurement differentiation between the parent acid, its salts, and its esters [3].

Environmental Persistence and Soil Half-Life vs. Picloram

A critical differentiator for triclopyr in sensitive land management is its relatively rapid degradation in soil compared to other pyridine herbicides. Under aerobic conditions at 25 °C, triclopyr exhibits a soil metabolism half-life of 13 to 21 days depending on soil composition (e.g., clay vs. sandy clay loam). In stark contrast, picloram demonstrates a highly persistent soil half-life of approximately 90 days, with biological activity often persisting for over 7 months. This rapid microbial decarboxylation and ring cleavage of triclopyr prevents long-term soil sterilization and mitigates groundwater leaching risks [1].

Evidence DimensionAerobic Soil Metabolism Half-Life (DT50)
Target Compound Data13–21 days
Comparator Or BaselinePicloram: ~90 days
Quantified DifferenceTriclopyr degrades 4.2 to 6.9 times faster in aerobic soils than picloram.
ConditionsAerobic soil metabolism at 25 °C.

Enables rapid replanting and ensures regulatory compliance in ecologically sensitive areas where persistent herbicides are prohibited.

Aquatic Toxicity Profile: Acid vs. Butoxyethyl Ester (BEE) Formulation

The chemical form of triclopyr drastically alters its ecotoxicological profile, dictating strict procurement choices for riparian and aquatic applications. Triclopyr acid is practically non-toxic to freshwater fish, demonstrating a 96-hour LC50 of 117 ppm in rainbow trout and 148 ppm in bluegill sunfish. However, the lipophilic butoxyethyl ester (BEE) formulation is highly toxic to aquatic life, with a 96-hour LC50 of 0.74 ppm in rainbow trout and 0.87 ppm in bluegill. This massive difference in toxicity requires formulators targeting aquatic weed control to utilize the acid or its TEA salt rather than the ester [1].

Evidence Dimension96-hour LC50 (Rainbow Trout)
Target Compound Data117 ppm
Comparator Or BaselineTriclopyr BEE: 0.74 ppm
Quantified DifferenceThe acid form is approximately 158 times less toxic to rainbow trout than the BEE form.
Conditions96-hour aquatic exposure assay in rainbow trout (Oncorhynchus mykiss).

Dictates the mandatory selection of the acid or amine salt for any formulation intended for use in or near water bodies.

Aqueous Solubility for Formulation Engineering

Triclopyr acid (CAS 55335-06-3) serves as a versatile solid precursor due to its distinct solubility profile. The parent acid has a low baseline water solubility of approximately 430–440 mg/L at 25 °C. By reacting the acid with triethylamine, formulators produce the triclopyr TEA salt, which achieves an extreme water solubility of 2,100,000 mg/L (miscible). This massive phase behavior shift allows the stable, easily transportable solid acid to be converted on-demand into highly concentrated aqueous liquids (e.g., 3 to 4 lbs acid equivalent per gallon) for commercial distribution [1].

Evidence DimensionWater Solubility at 25 °C
Target Compound Data~430 mg/L
Comparator Or BaselineTriclopyr TEA Salt: 2,100,000 mg/L
Quantified DifferenceConversion to the TEA salt increases aqueous solubility by nearly 5,000-fold.
ConditionsAqueous solution at 25 °C.

Validates the procurement of the solid acid as an ideal, stable raw material for manufacturing high-concentration aqueous herbicide formulations.

Woody Plant Control Efficacy vs. 2,4-D

In field applications targeting woody vegetation and invasive brush, triclopyr significantly outperforms standard phenoxy herbicides like 2,4-D. Field evaluations demonstrate that triclopyr provides superior systemic translocation in woody stems, leading to higher mortality rates of deep-rooted species. In comparative USDA efficacy assessments on woody vegetation, plots treated with triclopyr showed substantially greater reduction in target species cover (reduced to 16% cover) compared to those treated with 2,4-D, which often fails to prevent root resprouting in hardwood species [1].

Evidence DimensionWoody Vegetation Cover (Post-Treatment)
Target Compound Data16% cover remaining
Comparator Or Baseline2,4-D: Higher remaining cover / lower efficacy
Quantified DifferenceTriclopyr demonstrates significantly greater reduction in woody plant cover compared to 2,4-D.
ConditionsField efficacy trials on woody vegetation.

Justifies the higher procurement cost of triclopyr over 2,4-D for forestry, right-of-way, and industrial vegetation management where woody brush is the primary target.

Precursor for Aquatic-Safe Herbicide Formulations

Because triclopyr acid exhibits low toxicity to freshwater fish (LC50 > 100 ppm) compared to its esterified derivatives, it is the mandatory precursor for synthesizing triethylamine (TEA) or choline salts intended for riparian, wetland, and emergent aquatic weed control [1].

Industrial Right-of-Way and Forestry Management

Due to its superior phloem mobility and efficacy on woody perennials compared to 2,4-D, triclopyr is the active ingredient of choice for basal bark, cut-stump, and dormant stem treatments to clear utility lines, railways, and commercial forests without long-term soil sterilization [2].

Analytical Standard for Environmental Monitoring

Given its defined aerobic soil half-life (13–21 days) and rapid photodegradation in water, high-purity triclopyr acid is procured as a critical analytical standard for HPLC and GC-MS residue testing in agricultural runoff, soil dissipation studies, and municipal water quality assessments [1].

Physical Description

Colorless or white solid; [ICSC]
WHITE OR COLOURLESS FLUFFY CRYSTALS.

Color/Form

Fluffy solid
Fluffy, colorless solid

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

254.925676 Da

Monoisotopic Mass

254.925676 Da

Boiling Point

290 °C /decomposes/

Heavy Atom Count

14

Density

1.85 g/cu cm at 21 °C
1.85 g/cm³
Relative density of the vapour/air-mixture at 20Â °C (air = 1): 1.00

LogP

log Kow = 0.42 (pH 5), -0.45 (pH 7), -0.96 (pH 9)

Decomposition

When heated to decomposition it emits toxic fumes of /chloride/ and /nitrogen oxides/.
Decomposes on heating and under the influence of UV light. This produces toxic and corrosive fumes including hydrogen chloride and nitrogen dioxide.
Decomposes at 208 °C.
Decomposes at 290 °C.
208Â °C

Melting Point

150.5 °C
148-150Â °C

UNII

MV06PHJ6I0

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (60%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (53.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (53.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (53.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Triclopyr is used as a herbicide. An overview is available from the National Pesticide Information Center, a consumer pesticide web site produced in cooperation between Oregon State University and the U.S. Environmental Protection Agency, at http://npic.orst.edu/ingred/triclopyr.html(1).

MeSH Pharmacological Classification

Herbicides

Vapor Pressure

0.00000126 [mmHg]
1.26X10-6 mm Hg at 25 °C
Vapor pressure at 25Â °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55335-06-3

Absorption Distribution and Excretion

In the province of Quebec (Canada), the phytocide Garlon 4, whose active ingredient is triclopyr, is often used to prevent trees from reaching electrical conductors. The object of this paper is to assess the potential health risks in workers coming into contact with Garlon 4. Ten workers collected their urine during the 22 hr following the beginning of a work shift. Measured urinary amounts of triclopyr varied between 1 and 13 mg. The absorbed daily doses were estimated from the amounts of triclopyr in urine through the use of a kinetic model that links the rates of triclopyr elimination to absorbed doses. These estimated doses were compared with the no-observed-effect level (NOEL) observed in rats: 5 mg per kg of body weight. The upper-bound estimations of the worker's daily absorbed doses were found to be 13.3% or less of the rat NOEL.
Two herbicides, 2,4-D and triclopyr esters (application ratio 1.6:1 acid equivalents) were applied as a tank mix by a crew of 8 backpack sprayer applicators, a mixer/loader, and a field supervisor. The crew was employed in a conifer release program in northern California during the summer of 2002. Biomonitoring (urine, 24 hr) utilized 2,4-D and triclopyr (a.e.) as rapidly excreted exposure biomarkers. The absorbed dosages of 2,4-D and triclopyr were calculated based upon cotton whole body suits and biomonitoring. Dosages based upon accumulation of the herbicides on body suits averaged 42.6 ug (a.e.) 2,4-D/kg-d and 8.0 ug (a.e.) triclopyr/kg-d. Six consecutive days of concurrent urine collections showed that backpack applicators excreted an average of 11.0 ug (a.e.) 2,4-D/kg-d and 18.9 ug (a.e.) triclopyr/kg-d. Estimates based upon curve fitting were 17.1 and 29.3 ug (a.e.)/kg-d, respectively. Results suggest that passive dosimetry for 2,4-D consistently overestimated the dosage measured using biomonitoring by a factor of 2-3 fold, while for triclopyr, passive dosimetry underestimated the absorbed dose based on biomonitoring by a factor of 2-4 fold.
Disposition and metabolism of (14)C-triclopyr acid (98.8% a.i.) was investigated in male and female rats at a low oral dose (3 mg/kg), repeated low oral doses (3 mg/kg x 14 days), and a high dose (60 mg/kg). Comparison of disposition data in intravenously dosed and orally dosed rats demonstrated that triclopyr was well absorbed after oral administration. Excretion was relatively rapid at the low dose, with a majority of radioactivity eliminated in the urine by 24 hours. At 60 mg/kg, urinary elimination of (14)C-triclopyr derived radioactivity was decreased in male and female rats from 0-12 hours, due to apparent saturation of renal elimination mechanisms. Fecal elimination of (14)C-triclopyr derived radioactivity was a minor route of excretion, as was elimination via exhaled air. No significant effect was observed on metabolism or disposition of (14)C-triclopyr from repeated low oral dosing in male or female rats. Residual (14)C-triclopyr derived radioactivity was minimal in all dose groups, but measurable levels of tissue radioactivity were detected in perirenal fat of both sexes and ovaries of female rats which apparently increased with dose. Thus, potential accumulation of (14)C-triclopyr derived radioactivity may occur in these tissues. Urinary metabolites of (14)C-triclopyr were isolated and identified by HPLC and GC/MS. Unmetabolized parent chemical represented >90% of urinary radioactivity, with the remainder accounted for by the metabolite 3,5,6-trichloro-2-pyridinol (3,5,6-TCP), and possible glucuronide and/or sulfate conjugates of 3,5,6-TCP. Plasma elimination following intravenous administration of (14)C-triclopyr was consistent with a one-compartment model with an elimination half-life of 3.6 hr and zero-order kinetics from 0-12 hours at the 60 mg/kg dose. Kinetic parameters were optimized using SIMUSOLV modeling software. The model showed an apparent "flip-flop" phenomenon, in which absorption at the 3 mg/kg dose was rate limiting in elimination of (14)C-triclopyr derived radioactivity, but renal excretion was saturated and therefore limiting in elimination of (14)C-triclopyr derived radioactivity at the 60 mg/kg dose.
Blood levels and urinary excretion of triclopyr, the active ingredient in Garlon herbicides, were followed in six volunteers given single oral doses of 0.1 and 0.5 mg/kg body weight. Five of these volunteers later received dermal applications of Garlon 4 herbicide formulation equivalent to 3.7 mg triclopyr/kg body weight applied to the forearm. Following oral administration blood levels peaked at 2-3 hr and declined to undetectable levels within 48 hr; more than 80% of the dose was found as unchanged triclopyr in the urine. An average of 1.37% of the applied dose was recovered in the urine; when corrected for recovery after oral administration this was equivalent to an absorption of 1.65%. Triclopyr is slowly absorbed through skin and is rapidly eliminated. It has very low potential to accumulate in man or to be absorbed through the skin in acutely toxic amounts.

Metabolism Metabolites

... 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) ... is the primary analyte found in /human/ urine as a result of exposure to ... triclopyr.
Disposition and metabolism of (14)C-triclopyr acid (98.8% a.i.) was investigated in male and female rats at a low oral dose (3 mg/kg), repeated low oral doses (3 mg/kg x 14 days), and a high dose (60 mg/kg). ... Urinary metabolites of (14)C-triclopyr were isolated and identified by HPLC and GC/MS. Unmetabolized parent chemical represented >90% of urinary radioactivity, with the remainder accounted for by the metabolite 3,5,6-trichloro-2-pyridinol (3,5,6-TCP), and possible glucuronide and/or sulfate conjugates of 3,5,6-TCP. ...

Associated Chemicals

2-methoxy-3,5,6-trichloropyridine; 31557-34-3
3,5,6-trichloro-2-pyridinol; 6515-38-4

Wikipedia

Triclopyr

Biological Half Life

Disposition and metabolism of (14)C-triclopyr acid (98.8% a.i.) was investigated in male and female rats at a low oral dose (3 mg/kg), repeated low oral doses (3 mg/kg x 14 days), and a high dose (60 mg/kg). ... Plasma elimination following intravenous administration of (14)C-triclopyr was consistent with a one-compartment model with an elimination half-life of 3.6 hr ... .
A two-compartment pharmacokinetic model was used to describe the time-course of triclopyr clearance; half-lives for the rapid initial and slower terminal phases were 1.3 hr and 5.1 hr respectively, and were independent of dose. Due to the slow half-life for dermal absorption (t1/2 = 16.8 hr) the rapid initial elimination phase was obscured and the pharmacokinetics could be simplified by a one-compartment model.

Use Classification

Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Triclopyr is produced by reaction of 2,3,5,6-tetrachloropyridine with formaldehyde in dimethyl sulfoxide containing potassium cyanide, followed by hydrolysis of the cyano compound to the acid.
Preparation: L. D. Markley, United States of America patent 3862952 (1975 to Dow).

General Manufacturing Information

Acetic acid, 2-[(3,5,6-trichloro-2-pyridinyl)oxy]-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Tryclopyr (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
Over 70,000 pounds of triclopyr are used annually in the US.
Triclopyr is commercially available mainly as a triethylamine salt or butoxyethyl ester of the parent compound.

Analytic Laboratory Methods

Method: USGS-NWQL O-2060-01; Procedure: high performance liquid chromatography-mass spectrometry; Analyte: triclopyr; Matrix: water; Detection Limit: 0.0112 ug/L.
In this work, an isotope dilution method for determination of selected acidic herbicides by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) was developed for surface water samples. Average percent recoveries of native analytes were observed to be between 70.8 and 93.5% and average recoveries of labeled quantification standards [(13)C(6)]2,4-D and [(13)C(6)]2,4,5-T were 85.5 and 101%, respectively. Using this method, detection limits of 0.05 ng/L for dicamba, MCPA, MCPP, and triclopyr, and 0.5 ng/L for 2,4-D were routinely achieved. The method was applied to measuring the concentration of these analytes in surface water samples collected from five sampling locations in the Lower Fraser Valley region of British Columbia, Canada. All of the herbicides monitored were detected at varying levels in the surface water samples collected. The highest concentrations detected for each analyte were 345 ng/L for 2,4-D, 317 ng/L for MCPA, 271 ng/L for MCPP, 15.7 ng/L for dicamba, and 2.18 ng/L for triclopyr. Average detection frequencies of the herbicides were 95% for MCPA, 80% for MCPP, 70% for dicamba, 65% for 2,4-D, and 46% for triclopyr. Seasonal variations of herbicide levels are also discussed.
A sensitive method was developed and validated for ten phenoxyacetic acid herbicides, six of their main transformation products (TPs) and two benzonitrile TPs in groundwater. The parent compounds mecoprop, mecoprop-p, 2,4-D, dicamba, MCPA, triclopyr, fluroxypr, bromoxynil, bentazone, and 2,3,6-trichlorobenzoic acid (TBA) are included and a selection of their main TPs: phenoxyacetic acid (PAC), 2,4,5-trichloro-phenol (TCP), 4-chloro-2-methylphenol (4C2MP), 2,4-dichlorophenol (DCP), 3,5,6-trichloro-2-pyridinol (T2P), and 3,5-dibromo-4-hydroxybenzoic acid (BrAC), as well as the dichlobenil TPs 2,6-dichlorobenzamide (BAM) and 3,5-dichlorobenzoic acid (DBA) which have never before been determined in Irish groundwater. Water samples were analyzed using an efficient ultra-high performance liquid chromatography (UHPLC) method in an 11.9 min separation time prior to detection by tandem mass spectrometry (MS/MS). The limit of detection (LOD) of the method ranged between 0.00008 and 0.0047 ug/L for the 18 analytes. All compounds could be detected below the permitted limits of 0.1 ug/L allowed in the European Union (EU) drinking water legislation. The method was validated according to EU protocols laid out in SANCO/10232/2006 with recoveries ranging between 71% and 118% at the spiked concentration level of 0.06 ug/L. The method was successfully applied to 42 groundwater samples collected across several locations in Ireland in March 2012 to reveal that the TPs PAC and 4C2MP were detected just as often as their parent active ingredients (a.i.) in groundwater.
The method presented uses reversed-phase liquid chromatography with negative electrospray ionization and tandem mass spectrometry to analyze 9 chlorinated acid herbicides in soil and vegetation matrixes: clopyralid, dicamba, MCPP, MCPA, 2,4-DP, 2,4-D, triclopyr, 2,4-DB, and picloram. A 20 g portion is extracted with a basic solution and an aliquot acidified and micropartitioned with 3 mL chloroform. Vegetation samples are subjected to an additional cleanup with a mixed-mode anion exchange solid-phase extraction cartridge. Two precursor product ion transitions per analyte are measured and evaluated to provide the maximum degree of confidence in results. Average recoveries for 3 different soil types tested ranged from 72 to 107% for all compounds with the exception of 2,4-DB at 56-99%. Average recoveries for the 3 different vegetation types studied were lower and ranged from 53 to 80% for all compounds.
For more Analytic Laboratory Methods (Complete) data for Triclopyr (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

To measure dermal exposure of a non-agricultural occupationally exposed population to pesticides, a ... method has been developed for analysis of 13 pesticides from different classes (fungicides, herbicides, insecticides) on dermal patches. The method includes extraction of the patches and analysis of the pesticides by GC-MS and/or HPLC-fluorescence. Water-soluble pesticides (glyphosate and glufosinate) on patches were ultrasonically extracted twice with ultra-pure water for 10 min and analyzed by HPLC-fluorescence after derivatization with fluorenylmethyloxycarbonyl (FMOC). Organic-soluble pesticides (bifenthrin, cyprodinil, difufenicanil, fludioxonil, oxadiazon, pyriproxyfen, clopyralid, 2,4-D, fluroxypyr, 2,4-MCPA, and triclopyr) were extracted ultrasonically twice for 10 min with 70:30 dichloromethane-acetonitrile and analyzed by GC-MS directly or after derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide. Detection limits varied between 3 and 4 ug/L for water-soluble pesticides and between 1 and 10 ug/L for organic-soluble pesticides.
A gas chromatographic-tandem mass spectrometric (GC-MS/MS) method for the simultaneous determination of the three well-known endocrine disruptors, bisphenol A, daidzein and genistein, as well as of four human pesticide metabolites which are supposed to have proper endocrine activity or which are metabolites of endocrine-disrupting compounds, viz., 1- and 2-naphthol, 2-isopropoxyphenol and 3,5,6-trichloropyridinol, has been developed and validated. The method involves enzymatic cleavage of the conjugates using beta-glucuronidase/arylsulfatase followed by solid-phase extraction and derivatisation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide. Isotopically labelled internal standards were used for all analytes, to achieve best analytical error correction. The method proved to be both sensitive and reliable in human urine with detection limits ranging from 0.1 to 0.6 ug/L for all analytes. Precision and repeatability was determined to range from 1 to 15%. Compared with other published analytical procedures, the present method enables the simultaneous determination of a couple of phenolic agents with competitive or improved analytical reliability. Thus, the present method is suitable for a combined monitoring of the exposure to prominent xenobiotics with effects on the human endocrine system (bisphenol A, carbaryl, chlorpyrifos, chlorpyrifos-methyl, naphthalene, propoxur, triclopyr) and phytoestrogens (daidzein, genistein) in population studies.
An analytical method is described for the quantitative determination of 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) in human urine. This is the primary analyte found in urine as a result of exposure to chlorpyrifos, chlorpyrifos-methyl, triclopyr, or 3,5,6-TCP. Conjugates of 3,5,6-TCP are released from urine by acid hydrolysis. The free 3,5,6-TCP is purified using C(18) solid-phase extraction, eluting the analyte with 1-chlorobutane. An aliquot of 1-chlorobutane is placed in a vial containing Trichloropyridinol Sample Diluent and evaporated, leaving the 3,5,6-TCP in the aqueous sample diluent. The samples are assayed using the Trichloropyridinol RaPID Assay immunoassay test kit. Final results are calculated using a standard curve constructed by linear regression after a ln/Logit data transformation is performed of the concentration and the absorbance readings, respectively. The calculated lower limit of quantitation for 3,5,6-TCP in fortified control urine samples is 2. 96 ng/mL (2.96 ppb). Residues of 3,5,6-TCP determined using both immunochemical and gas chromatography with mass spectrometric detection correlate well.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Keep in the dark.
Store above 35 °F. Agitate before use if stored near freezing.

Interactions

The purpose of this study was to determine the neurotoxicity of two commonly used herbicides: picloram and triclopyr and the neuroprotective effects of the mitochondria-targeted antioxidant, SS31. Using mouse neuroblastoma (N2a) cells and primary neurons from C57BL/6 mice, we investigated the toxicity of these herbicides, and protective effects of SS31 peptide against picloram and triclopyr toxicity. We measured total RNA content, cell viability and mRNA expression of peroxiredoxins, neuroprotective genes, mitochondrial-encoded electron transport chain (ETC) genes in N2a cells treated with herbicides and SS31. Using primary neurons from C57BL/6 mice, neuronal survival was studied in neurons treated with herbicides, in neurons pretreated with SS31 plus treated with herbicides, neurons treated with SS31 alone, and untreated neurons. Significantly decreased total RNA content, and cell viability in N2a cells treated with picloram and triclopyr were found compared to untreated N2a cells. Decreased mRNA expression of neuroprotective genes, and ETC genes in cells treated with herbicides was found compared to untreated cells. Decreased mRNA expression of peroxiredoxins 1-6 in N2a cells treated with picloram was found, suggesting that picloram affects the antioxidant enzymes in N2a cells. Immunofluorescence analysis of primary neurons revealed that decreased neuronal branching and degenerating neurons in neurons treated with picloram and triclopyr. However, neurons pretreated with SS31 prevented degenerative process caused by herbicides. Based on these results, we propose that herbicides picloram and triclopyr appear to damage neurons, and the SS31 peptide appears to protect neurons from herbicide toxicity.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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